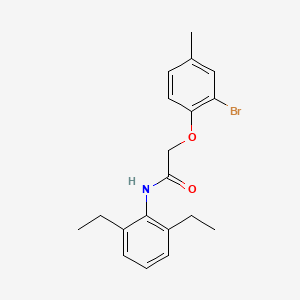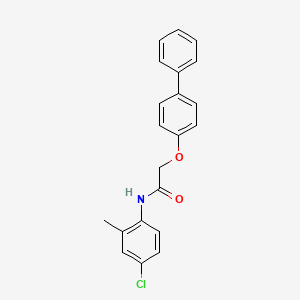
N-(2,6-diethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Descripción general
Descripción
N-(2,6-diethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a synthetic organic compound Its structure includes a phenyl ring substituted with diethyl groups, a phthalimide moiety, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Butanamide Chain: The phthalimide can be reacted with a butanoyl chloride in the presence of a base to form the butanamide linkage.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the butanamide chain.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide could have several applications:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-diethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide: can be compared with other phthalimide derivatives or amide compounds.
Phthalimide: A simpler analog without the butanamide chain.
N-(2,6-diethylphenyl)acetamide: Similar structure but with an acetamide instead of a butanamide chain.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-15-9-7-10-16(4-2)20(15)23-19(25)13-8-14-24-21(26)17-11-5-6-12-18(17)22(24)27/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOQXXOVBNOYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3475928.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,3-dimethylphenyl)acrylamide](/img/structure/B3475952.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)acrylamide](/img/structure/B3475958.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-ethylphenyl)acrylamide](/img/structure/B3475962.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B3475967.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-ethoxyphenyl)acrylamide](/img/structure/B3475970.png)
![methyl 3-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)benzoate](/img/structure/B3475980.png)
![ethyl 4-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)benzoate](/img/structure/B3475984.png)
![N-benzyl-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B3475989.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3476020.png)



